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These application notes provide a comprehensive overview and detailed protocols for utilizing

CRISPR-Cas9 technology to investigate the function of vigilin, a highly conserved RNA-

binding protein. Vigilin's involvement in diverse cellular processes, including RNA metabolism,

DNA damage repair, and lipid homeostasis, makes it a compelling target for research and

potential therapeutic intervention. The protocols outlined below offer a robust framework for

creating vigilin knockout cell lines and assessing the functional consequences of its depletion.

Introduction to Vigilin
Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a large,

evolutionarily conserved protein characterized by 14-15 K homology (KH) domains, which are

typically associated with RNA binding. It is ubiquitously expressed and has been implicated in a

multitude of cellular functions, including:

RNA Metabolism: Vigilin binds to over 700 mRNAs and is involved in RNA export, transport,

stability, and the regulation of translation.[1]

DNA Damage Repair: It plays a crucial role in the homologous recombination (HR) pathway

of DNA double-strand break (DSB) repair by interacting with and facilitating the recruitment

of RAD51 and BRCA1 to damage sites.[2][3]
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Lipid Metabolism: Vigilin regulates the secretion of very-low-density lipoprotein (VLDL) by

modulating the translation of apolipoprotein B (Apob) mRNA.[4][5][6]

Gene Regulation: It can compete with the RNA-binding protein HuR to regulate the

expression of the proto-oncogene c-fms, thereby influencing cancer cell invasion.[1][7][8]

Given its multifaceted roles, elucidating the precise functions of vigilin is critical for

understanding normal cellular physiology and various disease states, including cancer and

metabolic disorders.

Application of CRISPR-Cas9 for Vigilin Functional
Studies
The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the

targeted knockout of the vigilin gene (HDLBP).[9][10][11] This loss-of-function approach allows

researchers to systematically investigate the cellular and molecular consequences of vigilin
deficiency. By creating stable vigilin knockout cell lines, researchers can perform a range of

downstream assays to dissect its role in specific biological pathways.

Data Summary
The following tables summarize quantitative data from studies investigating the effects of

vigilin depletion.

Table 1: Effect of Vigilin Depletion on VLDL Secretion and Plasma Lipids
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Parameter Control
Vigilin
Knockdown

Percent
Change

Reference

Plasma

Triglycerides
Normalized to 1 Decreased ↓ [4]

Plasma

Cholesterol

(VLDL/LDL)

Normalized to 1 Decreased ↓ [4]

Hepatic

Triglyceride

Content

Normalized to 1 Increased ↑ [4]

Apolipoprotein B

(ApoB) Secretion
Normalized to 1 Decreased ↓ [12]

Table 2: Effect of Vigilin Depletion on DNA Damage Response

Parameter Control Cells
Vigilin-
Depleted Cells

Percent
Change

Reference

RAD51 Foci

Formation (post-

IR)

Increased Reduced ↓ [2][3]

BRCA1 Foci

Formation (post-

IR)

Increased Reduced ↓ [2][3]

ssDNA

Formation (%)
~2.5 ~1.0 ~60% ↓ [2]

Cell Survival

(post-IR)
Higher Lower ↓ [2]
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Protocol 1: CRISPR-Cas9 Mediated Knockout of Vigilin
(HDLBP) Gene
This protocol outlines the steps for generating a stable vigilin knockout cell line using CRISPR-

Cas9.

1. Guide RNA (gRNA) Design and Synthesis:

Design two to four gRNAs targeting the early exons of the human HDLBP gene to increase
the likelihood of generating a functional knockout.[13][14] Online design tools such as
Synthego's CRISPR Design Tool or Horizon Discovery's Guide RNA Configurator can be
used.
Ensure gRNAs have high on-target scores and low off-target predictions.
Synthesize the designed gRNAs or clone them into a suitable expression vector (e.g., one
that also expresses Cas9).

2. Cell Culture and Transfection:

Culture the target cell line (e.g., HEK293T, HeLa) under standard conditions.
Transfect the cells with the Cas9 nuclease and the designed gRNAs. This can be achieved
using various methods, including lipid-based transfection reagents, electroporation, or
lentiviral transduction.

3. Single-Cell Cloning and Expansion:

Following transfection, perform single-cell sorting into 96-well plates using fluorescence-
activated cell sorting (FACS) if a fluorescent marker is co-expressed with the CRISPR
components. Alternatively, use limiting dilution to isolate single clones.
Expand the single-cell clones to generate a sufficient number of cells for screening.

4. Validation of Vigilin Knockout:

Genomic DNA Sequencing: Isolate genomic DNA from the expanded clones. Amplify the
targeted region by PCR and perform Sanger sequencing to identify insertions or deletions
(indels) that result in a frameshift mutation.
Western Blot Analysis: (See Protocol 2) Confirm the absence of vigilin protein expression.
Quantitative PCR (qPCR) Analysis: (See Protocol 3) Assess the level of vigilin mRNA,
though this is not a definitive confirmation of protein knockout.[11]
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Protocol 2: Validation of Vigilin Knockout by Western
Blot
This protocol confirms the absence of vigilin protein in the generated knockout cell lines.[10]

[15]

1. Protein Lysate Preparation:

Harvest cells from both the parental (wild-type) and the putative knockout clones.
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
Determine the protein concentration of each lysate using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-
polyacrylamide gel.
Separate the proteins by electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour
at room temperature.
Incubate the membrane with a primary antibody specific for vigilin overnight at 4°C.
Wash the membrane three times with TBST.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

3. Data Analysis:

A complete absence of the vigilin band in the knockout clones compared to the parental cell
line confirms a successful knockout.

Protocol 3: Validation of Vigilin Knockout by
Quantitative PCR (qPCR)
This protocol assesses the level of vigilin mRNA in the knockout cell lines.
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1. RNA Extraction and cDNA Synthesis:

Extract total RNA from the parental and knockout cell lines using a commercial kit.
Assess RNA quality and quantity.
Synthesize cDNA from an equal amount of RNA from each sample using a reverse
transcription kit.

2. qPCR:

Prepare a qPCR reaction mixture containing cDNA, SYBR Green master mix, and primers
specific for the vigilin gene.
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Perform the qPCR reaction in a real-time PCR system.

3. Data Analysis:

Calculate the relative expression of vigilin mRNA in the knockout clones compared to the
parental cells using the ΔΔCt method. A significant reduction in mRNA levels may be
observed, but the presence of mRNA does not rule out a functional protein knockout due to
frameshift mutations.[11]

Protocol 4: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, which can

be used to assess the effect of vigilin knockout on cell proliferation or sensitivity to cytotoxic

agents.[16][17]

1. Cell Seeding:

Seed an equal number of parental and vigilin knockout cells into a 96-well plate.
Include wells with media only as a background control.

2. Incubation:

Incubate the cells for the desired period (e.g., 24, 48, 72 hours). If testing sensitivity to a
drug, add the compound at various concentrations after cell attachment.

3. MTT Addition:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well
and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple
formazan crystals.

4. Solubilization:

Carefully remove the media and add a solubilizing agent (e.g., DMSO) to each well to
dissolve the formazan crystals.

5. Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

Subtract the background absorbance and calculate the percentage of viable cells in the
knockout group relative to the parental control.
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Caption: CRISPR-Cas9 workflow for studying vigilin function.
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Caption: Role of vigilin in the DNA damage repair pathway.
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Caption: Competitive regulation of c-fms mRNA by vigilin and HuR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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